molecular formula C17H21N3O3S B2832349 2-(2-methoxyphenoxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide CAS No. 1448133-87-6

2-(2-methoxyphenoxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide

Cat. No. B2832349
CAS RN: 1448133-87-6
M. Wt: 347.43
InChI Key: ASOUNSAVEQTVSD-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound "2-(2-methoxyphenoxy)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide" and its derivatives have been studied primarily for their potential in medicinal chemistry, particularly in the synthesis of compounds with specific biological activities. Although the exact compound isn't directly mentioned in available research, closely related compounds provide insight into the research applications in this area.

  • Antisecretory Activity

    Compounds structurally related to the query have been synthesized and evaluated for their gastric acid antisecretory activity. For example, derivatives of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, which share a similar structural motif, demonstrated significant antisecretory effects in animal models, suggesting potential for the treatment of ulcers and acid reflux diseases (Ueda et al., 1991).

  • Antimicrobial Activity

    Novel thiazole and benzothiazole derivatives, sharing the thiazolyl and piperidinyl components, were synthesized for their antimicrobial activities. These compounds showed moderate to significant effects against various bacterial and fungal strains, indicating the potential of such structures in developing new antimicrobial agents (Alqahtani & Bayazeed, 2020).

  • Antitumor and Anti-Inflammatory Agents

    Research on compounds that contain similar functional groups has led to the development of molecules with promising antitumor and anti-inflammatory properties. For instance, synthesis efforts have yielded novel compounds derived from visnaginone and khellinone that exhibited significant COX-2 inhibition and showed potential as analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

  • Antimalarial and Antimicrobial Effects

    Synthesis of benzothiazole β-lactam conjugates demonstrated not only antimicrobial activities but also suggested antimalarial potential. This research underscores the versatility of compounds with thiazole and piperidinyl groups in addressing a range of infectious diseases (Alborz et al., 2018).

  • Chemical Synthesis

    Beyond pharmacological interests, derivatives of the query compound have been utilized in chemical synthesis, showcasing the compound's relevance in organic chemistry. For example, chloroacetonitrile's reactivity with piperidine paved the way for the construction of novel thiazole derivatives, further enriching the chemical toolbox available for drug discovery and development (Khalil et al., 2017).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-22-14-4-2-3-5-15(14)23-12-16(21)19-13-6-9-20(10-7-13)17-18-8-11-24-17/h2-5,8,11,13H,6-7,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOUNSAVEQTVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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